Product packaging for Linalool - 13C3(Cat. No.:)

Linalool - 13C3

Cat. No.: B1165041
M. Wt: 157.227
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Probing in Contemporary Scientific Disciplines

Stable Isotope Probing (SIP) is a technique that utilizes stable isotopes to link specific metabolic functions to the organisms or pathways responsible for them within complex biological communities. This is particularly significant in fields like microbial ecology, where it can be used to identify which microorganisms are actively metabolizing a given substrate biorxiv.orgcaister.comoup.com. SIP allows for the tracking of isotopically labeled substrates as they are incorporated into biomass components such as DNA, RNA, proteins, or lipids biorxiv.orgcaister.comoup.com. Analyzing the distribution of the label in these biomarkers provides insights into metabolic activity and trophic relationships within an ecosystem or biological system biorxiv.orgcaister.com. Beyond microbial ecology, SIP is valuable in metabolomics, proteomics, and environmental analysis medchemexpress.comsymeres.com.

Rationale for Carbon-13 Labeling in Mechanistic and Pathway Elucidation Studies

The primary rationale for employing ¹³C labeling in mechanistic and pathway elucidation studies lies in its ability to act as a traceable marker within molecular structures. As a compound undergoes a chemical reaction or is processed through a metabolic pathway, the ¹³C label is carried along with the carbon skeleton. By analyzing the position and abundance of the ¹³C label in the resulting products or intermediates, researchers can deduce the sequence of reactions, identify key enzymatic steps, and map the flow of carbon through interconnected pathways symeres.commoravek.comresearchgate.net. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are highly sensitive to the presence of ¹³C, allowing for the detection and quantification of labeled molecules and the determination of their isotopic enrichment patterns wikipedia.orgsymeres.com. This provides detailed information about reaction mechanisms and metabolic flux that is often difficult or impossible to obtain using traditional methods researchgate.netvanderbilt.edu.

Historical Context and Evolution of Isotopic Tracing Methodologies in Natural Products Research

The application of isotopic tracing in natural products research has evolved significantly since its early beginnings. Initially, radioactive isotopes like ¹⁴C were used to trace metabolic pathways solubilityofthings.comscholaris.ca. While powerful, the use of radioactive isotopes is limited by safety concerns and the need for specialized handling and detection equipment. The advent of stable isotope analysis, particularly with isotopes like ¹³C, ¹⁵N, and ¹⁸O, offered a safer and often more versatile alternative symeres.com. The development of sensitive analytical techniques such as Isotope Ratio Mass Spectrometry (IRMS) and advanced NMR spectroscopy further propelled the use of stable isotopes in studying the biosynthesis of natural products wikipedia.orgsymeres.com. These methods allow for precise measurements of isotopic ratios and the determination of labeling patterns within complex molecules, providing detailed information about the enzymatic transformations and precursor molecules involved in their synthesis researchgate.netnih.gov.

Specific Research Paradigms Addressed by Linalool-13C3 Investigations

Linalool-¹³C₃ is a specifically labeled form of linalool (B1675412), a monoterpenoid found in many plants ontosight.aiscentspiracy.com. Linalool biosynthesis in plants primarily occurs via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which condense to form geranyl pyrophosphate (GPP). Linalool synthase (LIS) then catalyzes the conversion of GPP to linalool frontiersin.orgnih.govoup.com.

Investigations utilizing Linalool-¹³C₃ are primarily focused on elucidating the metabolic fate of linalool in biological systems and understanding the biochemical pathways involved in its transformation. Specific research paradigms addressed by Linalool-¹³C₃ investigations include:

Elucidating Linalool Metabolism: Linalool can undergo various metabolic transformations in plants, microorganisms, and animals, including oxidation, reduction, and conjugation nih.gov. Using Linalool-¹³C₃ allows researchers to track these transformations and identify the resulting metabolites. By analyzing the ¹³C labeling pattern in the metabolites using techniques like GC-MS or LC-MS, the positions where metabolic modifications occurred can be pinpointed nih.govresearchgate.net.

Investigating Biosynthetic Pathways: While the primary biosynthesis of linalool from GPP is known, Linalool-¹³C₃ can be used to study potential alternative pathways or the incorporation of linalool into other secondary metabolites frontiersin.orgnih.gov. Feeding experiments with Linalool-¹³C₃ to plants or microorganisms can reveal if and how the labeled carbon atoms are incorporated into other compounds, helping to map interconnected metabolic networks biorxiv.org.

Studying Enzymatic Mechanisms: Linalool-¹³C₃ can serve as a substrate for studying the mechanisms of enzymes that act on linalool or its precursors. By incubating the labeled compound with purified enzymes or cellular extracts and analyzing the labeled products, researchers can gain insights into the catalytic steps and the fate of specific carbon atoms during the reaction symeres.com.

Analyzing Microbial Transformation of Linalool: Microorganisms in various environments, including soil, water, and the gut, can metabolize linalool caister.com. Linalool-¹³C₃ can be used in SIP studies to identify the specific microbial populations responsible for linalool degradation or transformation and to elucidate the metabolic pathways involved in these processes biorxiv.orgcaister.com.

Tracing Linalool in Environmental Studies: In environmental research, Linalool-¹³C₃ can be used to trace the movement and degradation of linalool in different matrices, such as soil or water, helping to understand its environmental fate and persistence symeres.comisobarscience.com.

While specific detailed data tables solely focused on Linalool-¹³C₃ research findings were not extensively available in the search results, the application of ¹³C labeling to study metabolic pathways is well-documented researchgate.netvanderbilt.edunih.gov. Studies using ¹³C-labeled precursors have been instrumental in understanding the biosynthesis of various natural products, including other terpenes biorxiv.orgresearchgate.net. The principles and techniques applied in those studies are directly relevant to investigations involving Linalool-¹³C₃.

For instance, studies on the metabolic products of linalool have identified various oxygenated derivatives nih.gov. Using Linalool-³C₃, researchers could specifically track which carbon atoms from the original linalool molecule are retained or modified in these metabolites, providing definitive proof of the metabolic pathways involved.

An example of the type of data that would be generated in Linalool-³C₃ research is the mass isotopomer distribution (MID) of a metabolite. If Linalool-³C₃ is metabolized, the resulting metabolites will contain some or all of the three ¹³C labels, depending on the metabolic pathway. Analysis by mass spectrometry would show peaks corresponding to the different isotopologues (molecules with varying numbers of ¹³C atoms) of the metabolite, allowing for the calculation of the MID.

Example of Illustrative Data (Hypothetical based on principles of ¹³C tracing):

Imagine a study where Linalool-³C₃ is fed to a plant, and a metabolite (Compound X) is isolated and analyzed. If Compound X is a direct derivative of linalool, its mass spectrum would show a specific pattern of enrichment corresponding to the three ¹³C labels.

Metabolite (Compound X)Mass (Unlabeled)Expected Mass with 3 x ¹³CObserved Mass Peaks (Illustrative)Relative Abundance (%)
Compound XMM + 3M, M+1, M+2, M+3Varies based on pathway

Note: The exact observed mass peaks and their relative abundances would depend on the specific metabolic pathway and the positions of the ¹³C labels in Linalool-³C₃.

Further analysis using techniques like ¹³C-NMR would provide even more detailed information by revealing the specific positions of the ¹³C labels within the metabolite, allowing for the complete elucidation of the metabolic transformation.

While specific published data tables for Linalool-³C₃ were not retrieved, the methodology is well-established for tracing carbon flow in metabolic studies using other ¹³C-labeled compounds, such as glucose or amino acids wikipedia.orgmoravek.comresearchgate.netnih.gov. The application of these techniques to Linalool-³C₃ would follow similar principles, providing quantitative data on the incorporation of the label into various metabolic products.

Properties

Molecular Formula

C10H18O

Molecular Weight

157.227

Purity

95% min.

Synonyms

Linalool - 13C3

Origin of Product

United States

Synthetic Methodologies for Linalool 13c3 and Analogous Carbon 13 Labeled Monoterpenoids

Strategies for Site-Specific Carbon-13 Isotopic Enrichment

Achieving site-specific labeling is crucial for tracing the fate of particular carbon atoms in biological or chemical processes. Two primary strategies are employed for carbon-13 isotopic enrichment in monoterpenoids: precursor-based labeling and stereoselective synthesis of labeled chirality centers.

Precursor-Based Labeling Approaches (e.g., ¹³C-Paraformaldehyde, ¹³C-Acetate)

Precursor-based labeling involves synthesizing the target molecule using starting materials that are already enriched with ¹³C at defined positions. The choice of labeled precursor depends on the desired labeling pattern in the final monoterpenoid.

Monoterpenoids, including linalool (B1675412), are biosynthesized from the C5 building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.netboku.ac.atpnas.org. These precursors are derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway researchgate.netboku.ac.atpnas.org. In plants, the MEP pathway is generally the predominant route for monoterpene biosynthesis researchgate.netresearchgate.net.

Studies investigating terpene biosynthesis often utilize ¹³C-labeled glucose or deoxyxylulose as precursors to trace the carbon flow through these pathways csic.esbiorxiv.orgresearchgate.netnih.govnih.gov. For instance, feeding experiments with [1-¹³C]glucose or [U-¹³C₆]glucose have been used to study the contribution of the MEP and MVA pathways to monoterpene production in plants like Pelargonium graveolens and peppermint csic.esbiorxiv.org. Similarly, labeled deoxyxylulose has been used to study terpenoid biosynthesis via the MEP pathway researchgate.net.

While direct synthesis of linalool-¹³C3 from ¹³C-labeled IPP or DMAPP is conceptually possible, the synthesis of these labeled diphosphates can be complex. More commonly, simpler ¹³C-labeled compounds that are metabolized into IPP and DMAPP via the MVA or MEP pathways are used as starting materials in biological or chemoenzymatic systems.

Stereoselective Synthesis of Labeled Chirality Centers

Linalool has a chiral center at the C3 position, leading to two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool nih.govnih.gov. The biological activity and aroma properties of these enantiomers can differ. For studies requiring a specific enantiomer of labeled linalool, stereoselective synthetic methods are necessary to control the configuration at the chiral center during the incorporation of the ¹³C label.

Stereoselective synthesis of terpenoids often involves enzymatic reactions or the use of chiral catalysts or auxiliaries in chemical synthesis mdpi.com. Lipase-mediated resolution approaches have been successfully employed for the stereoselective preparation of chiral building blocks used in terpenoid synthesis mdpi.com. While the search results discuss stereoselective synthesis of terpenoids and the importance of stereochemistry mdpi.comuzh.ch, specific methods for the stereoselective synthesis of a ¹³C-labeled chiral center in linalool-¹³C3 are not explicitly detailed. However, the principles of stereoselective synthesis developed for unlabeled or other labeled terpenoids would be applicable mdpi.comacs.org.

Chemical Synthesis Routes for Linalool-¹³C3

Chemical synthesis provides a flexible approach to introduce isotopic labels at specific positions, independent of biological pathways. The synthesis of labeled linalool would likely involve adapting known multi-step synthetic routes for unlabeled linalool and incorporating a ¹³C-labeled synthon at an appropriate stage.

Multi-Step Synthetic Schemes and Reaction Optimization

The chemical synthesis of linalool typically involves multi-step processes. One known route involves the pyrolysis of cis-2-pinanol, which is derived from α-pinene core.ac.uk. Another approach for synthesizing linalool oxide, a related compound, starts from citral (B94496) and involves epoxidation, rearrangement, reduction, protection, and elimination steps dpi-journals.com. Adapting such routes for linalool-¹³C3 would require the availability of ¹³C-labeled starting materials or intermediates that can be carried through the synthetic sequence.

The optimization of reaction conditions is critical in multi-step synthesis to maximize yield and purity. For labeled compounds, this is particularly important due to the potentially high cost of labeled precursors. Reaction optimization involves careful control of parameters such as temperature, pressure, reaction time, solvent, and catalyst. While general principles of organic synthesis apply, specific optimization details for the synthesis of linalool-¹³C3 are not provided in the search results. However, the synthesis of other complex labeled molecules, such as stable isotope-labeled Amadori-glycated phospholipids, highlights the need for optimized conditions in multi-step labeling synthesis nih.govacs.org.

Purification and Isotopic Purity Assessment of Labeled Product

After synthesis, purification of linalool-¹³C3 is essential to remove impurities and unreacted starting materials. Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are commonly used for purifying organic compounds, including terpenoids unimi.itnih.govacs.org. Preparative HPLC can be used for larger scale purification rti.org.

Studies on the synthesis of other stable isotope-labeled compounds emphasize the importance of rigorous purification and analytical characterization using techniques like LC-MS and NMR to ensure high chemical and isotopic purity nih.govacs.orgrti.org. Isotopic purity is typically reported as the percentage of molecules containing the specified number of labeled atoms nih.govacs.org.

Chemoenzymatic and Biocatalytic Approaches for Labeled Terpenoid Production

Chemoenzymatic and biocatalytic approaches offer alternative strategies for synthesizing labeled terpenoids. These methods leverage the specificity and efficiency of enzymes to carry out specific transformations, often with high stereo- or regioselectivity rsc.orgdoi.orgresearchgate.netrsc.orgnih.govnih.govresearchgate.netrsc.orgresearchgate.net.

Enzymes involved in terpene biosynthesis, such as terpene synthases and prenyltransferases, can be used in vitro or in vivo with labeled substrates to produce labeled terpenoids boku.ac.atdoi.orgresearchgate.netrsc.orgresearchgate.netnih.gov. For example, terpene synthases catalyze the cyclization and rearrangement of prenyl diphosphates (like geranyl diphosphate, the precursor to monoterpenes) to produce a variety of terpene structures, including acyclic ones like linalool researchgate.netboku.ac.atrsc.org.

Biocatalytic production can involve engineered microorganisms that are fed with ¹³C-labeled carbon sources, such as ¹³CO₂ or ¹³C-glucose, to produce labeled terpenoids through their metabolic pathways csic.esnih.govpnas.org. Yeast and E. coli have been engineered for the production of various terpenoids nih.govnih.govpnas.org. By feeding these engineered organisms with ¹³C-labeled substrates, the resulting terpenoid products, including potentially linalool, will be labeled according to the metabolic flux and the position of the label in the substrate nih.govpnas.org.

Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations. This can be particularly useful for introducing labels or achieving specific stereochemistries that are challenging to obtain through purely chemical or biological methods rsc.orgdoi.orgresearchgate.netrsc.orgnih.gov. For instance, enzymes can be used to convert easily accessible labeled precursors into more complex intermediates that are then transformed chemically into the final labeled product. The use of promiscuous enzymes that accept non-natural substrates also expands the possibilities for synthesizing novel labeled terpenoid analogs doi.orgresearchgate.net.

Research findings indicate that chemoenzymatic methods can be used for the synthesis of various terpenoids and their analogs, often starting from diphosphorylated precursors doi.orgresearchgate.netnih.gov. While specific examples for the chemoenzymatic synthesis of linalool-¹³C3 are not detailed in the provided results, the general principles and demonstrated successes in labeling other terpenoids suggest that these approaches are viable for producing site-specifically labeled linalool.

Data Table Example (Illustrative, based on general principles of labeling studies):

While specific data for the synthesis of Linalool-¹³C3 with detailed yields and isotopic enrichment at each step were not found, the following table illustrates the type of data that would be relevant in a synthesis report for a labeled compound, drawing on information about isotopic purity assessment nih.govacs.org.

CompoundSynthesis MethodLabeled Precursor% ¹³C Enrichment (Overall)Isotopic Purity (%)Analytical Method(s)
Linalool-¹³C₃Chemical/Enzymatic[X-¹³C] Precursor> 98% (Target)> 99% (Target)¹³C NMR, GC-MS/LC-MS
Analogous Labeled MonoterpeneChemoenzymatic[Y-¹³C] Precursor> 95% (Reported for similar compounds) nih.govacs.org> 98% (Reported for similar compounds) nih.govacs.orgLC-MS, NMR nih.govacs.org

Enzyme-Mediated Incorporation of ¹³C-Labeled Substrates

Enzyme-mediated synthesis offers a powerful approach for the site-specific incorporation of ¹³C labels into complex molecules like monoterpenoids. This method leverages the high specificity of enzymes to catalyze reactions with labeled substrates, ensuring that the ¹³C atom is placed at a desired position within the molecule. While direct enzymatic synthesis of Linalool-¹³C₃ using a ¹³C-labeled linalool synthase and a ¹³C-labeled GPP substrate is conceptually possible, research in this area often focuses on the enzymatic steps involved in the biosynthesis of the precursors or the modification of existing monoterpenoids.

Studies on enzyme-catalyzed reactions with isotopic labels have been reported for various compounds, demonstrating the feasibility of this approach for precise labeling. For instance, enzyme-catalyzed reactions have been used in the synthesis of ¹³C-labeled amino acids and nucleotides for NMR studies. d-nb.infonih.gov These methods often involve using purified enzymes or engineered enzyme systems in vitro.

For monoterpenoids, enzymes like geranyl diphosphate synthase (GPPS) and monoterpene synthases (MTSs) are key players. GPPS catalyzes the condensation of IPP and DMAPP to form GPP, while MTSs convert GPP into various monoterpenes, including linalool, through complex cyclization and rearrangement reactions. researchgate.netnih.gov By providing these enzymes with ¹³C-labeled IPP or DMAPP (which can be synthesized chemically or enzymatically from ¹³C-enriched precursors), it is possible to produce ¹³C-labeled GPP. Subsequently, using a linalool synthase enzyme with the labeled GPP would yield labeled linalool. The specific position of the ¹³C label in the resulting linalool would depend on the position of the label in the IPP or DMAPP precursors and the mechanism of the linalool synthase.

Research has also explored the enzymatic modification of existing monoterpenoids. For example, studies investigating the metabolism of linalool have utilized ¹³C-substituted linalool hydroperoxides in enzyme-catalyzed reactions to understand reaction mechanisms. researchgate.net While this focuses on modification rather than de novo synthesis, it highlights the use of enzymes with labeled monoterpenoid substrates.

Microbial Fermentation with ¹³C-Enriched Carbon Sources for Labeled Linalool Biosynthesis

Microbial fermentation offers a potentially scalable and cost-effective route for producing ¹³C-labeled monoterpenoids, including linalool. This approach involves engineering microorganisms to produce the desired compound and then growing them on a culture medium containing a ¹³C-enriched carbon source, such as [U-¹³C₆]glucose. biorxiv.orgpnas.org The microorganisms metabolize the labeled carbon source, incorporating the ¹³C atoms into their metabolic pathways, including those leading to the synthesis of IPP and DMAPP, and subsequently, monoterpenoids like linalool. frontiersin.orgbiorxiv.org

Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has been successfully employed for the production of various terpenoids. frontiersin.orgpnas.orgnih.gov These engineered strains are modified to enhance the flux through the MVA or MEP pathways and to express the necessary monoterpene synthase (e.g., linalool synthase) to convert GPP into the desired monoterpenoid. pnas.orgnih.gov

When these engineered microbes are cultured in a medium where the primary carbon source (e.g., glucose) is enriched with ¹³C, the ¹³C atoms are incorporated throughout the biomass and the produced metabolites. biorxiv.orguniroma1.it The labeling pattern in the final product, Linalool-¹³C₃, would depend on the metabolic pathways active in the organism and how the ¹³C from the carbon source is distributed among the carbon atoms of IPP and DMAPP. biorxiv.orgnih.gov Analysis using techniques like ¹³C-NMR and Mass Spectrometry (MS) is then used to determine the position and extent of ¹³C incorporation. researchgate.netacs.org

Research findings highlight the effectiveness of using ¹³C-labeled glucose in microbial fermentation to study metabolic fluxes and produce labeled compounds. Studies have used [U-¹³C₆]glucose to investigate central carbon metabolism and terpenoid biosynthesis in plants and microorganisms. biorxiv.orgpnas.orgnih.gov For example, ¹³C tracer analysis with [U-¹³C₆]glucose has been used to quantify metabolic fluxes in peppermint glandular trichomes, providing insights into the contribution of different pathways to monoterpene production. biorxiv.org Similarly, engineered yeast strains grown on ¹³C-labeled glucose have been used to confirm carbon flux towards enhanced terpenoid synthesis. pnas.org

While direct studies on microbial fermentation specifically for Linalool-¹³C₃ production with detailed yield data were not prominently found, the principles demonstrated for other ¹³C-labeled monoterpenoids and metabolites are directly applicable. The efficiency of ¹³C incorporation and the final yield of Linalool-¹³C₃ would be influenced by factors such as the efficiency of the engineered metabolic pathway, the growth conditions of the microorganism, the concentration and enrichment level of the ¹³C-labeled carbon source, and the potential cytotoxicity of linalool to the microbial host. nih.gov

Data tables presenting specific yields or labeling patterns for Linalool-¹³C₃ from these methods were not directly available in the search results. However, research on analogous systems provides insights into typical outcomes. For instance, studies using ¹³CO₂ labeling in plants have shown varying rates of ¹³C incorporation into different monoterpenoids depending on the plant species and the specific compound. nih.gov Microbial fermentation studies with ¹³C-glucose have shown high levels of ¹³C enrichment in target metabolites, often exceeding 95% in ideal conditions. biorxiv.org

Advanced Spectroscopic and Spectrometric Characterization of Linalool 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. For Linalool-13C3, NMR provides specific insights into the positions of the 13C labels and the molecular environment of the labeled carbons.

Hyperpolarized 13C NMR for Enhanced Sensitivity in Dynamic Systems

Hyperpolarized 13C NMR utilizes techniques like Dynamic Nuclear Polarization (DNP) to dramatically increase the nuclear spin polarization of 13C nuclei, leading to signal enhancements of several orders of magnitude compared to conventional NMR. nih.gov This enhanced sensitivity is particularly beneficial for studying Linalool-13C3 in situations where the concentration is low or when rapid, dynamic processes are being investigated, such as real-time metabolic transformations in biological systems. nih.govnih.gov While direct studies on hyperpolarized Linalool-13C3 were not found, hyperpolarized 13C-labeled substrates like [1-13C]-pyruvate and [13C3]glycerol have been successfully used in metabolic studies to trace their biochemical fate with high sensitivity. nih.govscience.govutdallas.edu Applying hyperpolarization to Linalool-13C3 would enable the detection and monitoring of its metabolism or distribution in vivo or in complex reaction mixtures with unprecedented sensitivity and temporal resolution.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is invaluable for identifying and quantifying compounds, especially when combined with separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Profile Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like linalool (B1675412). creative-proteomics.comnih.govacademicjournals.org In the context of Linalool-13C3, GC separates the labeled compound from other components in a mixture. The subsequent MS analysis detects the intact molecule and its fragments based on their mass-to-charge ratios (m/z). The incorporation of three 13C atoms in Linalool-13C3 results in a molecular ion with a mass three units higher than that of unlabeled linalool (C10H18O, molecular weight ~154.25 g/mol ). nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum will show shifts in the m/z values of fragments containing the 13C labels. This unique isotopic profile serves as a definitive identifier for Linalool-13C3 and allows for its differentiation from unlabeled linalool and other co-eluting compounds. GC-MS has been employed in isotope tracer experiments using [13C3]linalool to identify isotopically labeled degradation products, demonstrating its utility in tracking the fate of the labeled compound. researchgate.net Deuterium-labeled linalool (Linalool-d3) is also commonly used as an internal standard in GC-MS for the quantitative analysis of linalool. caymanchem.commedchemexpress.comsmallmolecules.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

LC-MS/MS offers high sensitivity and selectivity for the detection and quantification of analytes, particularly in complex biological or environmental matrices. creative-proteomics.commdpi.comresearchgate.netnih.gov Liquid chromatography separates Linalool-13C3 from the sample matrix. The eluent is then introduced into a tandem mass spectrometer, where the parent ion of Linalool-13C3 (with the characteristic mass increase due to the 13C labels) is selected, fragmented, and specific product ions are detected. This Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) approach significantly reduces background noise and interference, leading to lower detection and quantification limits. mdpi.comresearchgate.net LC-MS/MS methods have been developed and validated for the sensitive and rapid quantification of linalool in human serum for pharmacokinetic studies. mdpi.comresearchgate.netnih.gov Linalool-13C3 would serve as an ideal internal standard for such analyses, allowing for accurate quantification of unlabeled linalool by compensating for matrix effects and variations in sample processing and instrument performance. The use of 13C-labeled internal standards in LC-MS/MS for quantitative analysis is a well-established practice for various compounds. thermofisher.com

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Real-Time Volatile Compound Monitoring

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a technique widely used for the real-time monitoring of volatile organic compounds (VOCs) in various environments, including breath analysis, atmospheric chemistry, and food science. researchgate.netcopernicus.orgmdpi.com PTR-MS typically utilizes hydronium ions (H₃O⁺) as primary reagent ions, which transfer a proton to VOCs with a higher proton affinity than water. researchgate.netcopernicus.org This soft ionization process primarily yields protonated molecules ([M+H]⁺), minimizing fragmentation and simplifying mass spectra. researchgate.netmdpi.com

For native linalool (C₁₀H₁₈O, molecular weight ~154.14 Da), the protonated molecule is expected at m/z 155. researchgate.net However, studies have shown that linalool can undergo significant fragmentation in PTR-MS, particularly the loss of water, leading to a prominent fragment ion at m/z 137. researchgate.net This fragmentation pattern can be influenced by the electric field (E/N) within the drift tube of the PTR-MS instrument. researchgate.netmdpi.com

When analyzing Linalool-13C3, the presence of three ¹³C atoms increases the molecular weight by approximately 3 Da compared to native linalool. The exact mass of Linalool-13C3 would depend on the specific positions of the three ¹³C labels. Assuming a molecular formula of C₇¹³C₃H₁₈O, the nominal molecular weight would be 157 Da. In PTR-MS, the primary ion expected for Linalool-13C3 would be the protonated molecule, [M+H]⁺, at a nominal m/z 158. The characteristic fragmentation observed for native linalool, such as the loss of water (18 Da), would likely also occur for Linalool-13C3, resulting in fragment ions at m/z values shifted by the mass increase due to the ¹³C labels. For example, the fragment corresponding to [M+H-H₂O]⁺ from Linalool-13C3 would be expected around m/z 140.

While specific real-time monitoring data for Linalool-13C3 using PTR-MS was not found in the search results, the principles of PTR-MS application to labeled compounds suggest that Linalool-13C3 could be monitored in real-time based on its distinct m/z signal, allowing for differentiation from native linalool and other isobaric compounds. The use of a labeled standard like Linalool-13C3 in PTR-MS can be crucial for accurate quantification of native linalool in complex matrices by accounting for matrix effects and instrument variations.

High-Resolution Mass Spectrometry for Untargeted Metabolomics and Isotope Pattern Detection

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, allowing for the determination of elemental compositions of ions. This capability is particularly powerful in untargeted metabolomics, where the goal is to identify and quantify a wide range of metabolites in a sample without prior knowledge of all expected compounds. waters.comfrontiersin.orgcanada.ca HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, offer high resolving power, enabling the separation of ions with very similar nominal masses (isobars). nih.govmdpi.com

In untargeted metabolomics studies, HRMS can be used to detect and characterize a vast number of ions present in a biological or environmental sample. The exact mass measurements provided by HRMS allow for the putative identification of compounds based on their elemental composition.

The natural abundance of isotopes, particularly ¹³C (approximately 1.1%), results in characteristic isotopic patterns in mass spectra. readthedocs.iolibretexts.org For a molecule containing multiple carbon atoms, the mass spectrum will show not only the monoisotopic peak (containing only ¹²C) but also peaks at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms. readthedocs.iolibretexts.org The relative intensities of these isotopic peaks are predictable based on the elemental composition of the molecule. readthedocs.io

Linalool-13C3, with its three incorporated ¹³C atoms, exhibits a significantly different isotopic pattern compared to native linalool. While native linalool (C₁₀H₁₈O) would have a monoisotopic peak at approximately 154.14 Da and a predictable isotopic cluster based on the natural abundance of ¹³C, Linalool-13C3 (e.g., C₇¹³C₃H₁₈O) would have its primary peak shifted by approximately 3 Da, with a distinct isotopic pattern reflecting the presence of the enriched ¹³C isotopes.

In untargeted metabolomics, the use of stable isotope-labeled standards like Linalool-13C3 is crucial for accurate quantification. By spiking a sample with a known amount of Linalool-13C3, the ratio of the native linalool signal to the Linalool-13C3 signal can be used to determine the absolute concentration of native linalool, compensating for variations in sample preparation, ionization efficiency, and detector response. researchgate.netescholarship.org HRMS is particularly well-suited for this application due to its ability to resolve the native and labeled versions of the molecule, despite their close masses, and to accurately measure the intensity of their respective isotopic clusters. escholarship.org

Furthermore, in metabolic flux analysis, administering a substrate labeled with stable isotopes (like ¹³C) and tracking the incorporation of the label into downstream metabolites using HRMS allows researchers to study metabolic pathways and reaction rates. While specific studies on Linalool-13C3 in metabolic flux analysis were not found, the principle applies: if linalool were involved in a metabolic pathway, administering Linalool-13C3 would result in labeled downstream products, which could be identified and quantified using HRMS based on their characteristic mass shifts and isotope patterns.

Fragmentation Pathway Analysis of Labeled Linalool by MS/MS

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. This technique provides detailed structural information about the molecule. lcms.cz In MS/MS, a precursor ion is isolated in the mass spectrometer and then subjected to fragmentation, typically through collisions with an inert gas (collision-induced dissociation, CID). The fragment ions produced are then mass-analyzed, generating a fragmentation spectrum that is characteristic of the precursor ion's structure. lcms.cz

Fragmentation pathway analysis of a molecule helps in its unambiguous identification and can provide insights into its structural features. For native linalool, electron ionization (EI) mass spectrometry studies have revealed characteristic fragmentation pathways. The molecular ion of linalool (m/z 154) is often of low abundance due to the instability of the tertiary alcohol group. mdpi.com Key fragmentation pathways include the loss of water ([M-H₂O]⁺ at m/z 136) and the cleavage of the C-C bond adjacent to the hydroxyl group, leading to fragment ions such as C₅H₉⁺ (m/z 69) and C₇H₁₁O⁺ (m/z 111). mdpi.com Other observed fragments for linalool include ions at m/z 80, 93, and 121, arising from further fragmentation of initial ions. mdpi.com

When analyzing Linalool-13C3 by MS/MS, the fragmentation pathways are expected to be analogous to those of native linalool. However, the presence of the three ¹³C labels will result in mass shifts in the fragment ions, depending on whether the ¹³C atoms are retained in the fragment. By analyzing the mass shifts of the fragment ions of Linalool-13C3 compared to those of native linalool, it is possible to deduce which parts of the molecule are retained in specific fragments and, if the positions of the ¹³C labels are known, to confirm fragmentation mechanisms.

For example, if the three ¹³C atoms in Linalool-13C3 are located in a specific part of the molecule, a fragment ion originating from that part will show a mass increase corresponding to the number of ¹³C atoms it contains. Fragment ions from other parts of the molecule, not containing the labels, will have the same mass as in the fragmentation of native linalool. This differential mass shifting provides valuable information for structural elucidation and fragmentation pathway confirmation.

While detailed MS/MS fragmentation data specifically for Linalool-13C3 was not found in the search results, the application of MS/MS to labeled compounds is a standard approach in mass spectrometry for structural confirmation and understanding fragmentation processes. The use of Linalool-13C3 would enable researchers to probe the fragmentation behavior of linalool and gain more precise information about the composition of its fragment ions.

Applications in Mechanistic Studies and Pathway Elucidation

Biosynthetic Pathway Delineation in Plantae

The biosynthesis of monoterpenes in plants primarily occurs via the methylerythritol 4-phosphate (MEP) pathway, located in plastids. Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are the fundamental five-carbon building blocks of isoprenoids, including monoterpenes like linalool (B1675412) wikipedia.orgnih.gov.

Isotopic tracing experiments using 13C-labeled precursors, such as [13C]glucose or specifically labeled IPP and DMAPP, have been instrumental in delineating the monoterpene biosynthetic pathway in plants. By feeding plants or plant tissues with these labeled precursors and analyzing the labeling patterns in the resulting monoterpenes, researchers can confirm the involvement of the MEP pathway and track the flow of carbon atoms. For instance, studies using 13C-labeled glucose have shown its incorporation into plastidic isoprenoids, supporting the role of the MEP pathway in their biosynthesis researchgate.net. The labeling patterns observed in monoterpenes like linalool provide evidence for the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the direct precursor of acyclic monoterpenes frontiersin.orgresearchgate.net.

Research involving the feeding of [1-13C]glucose has demonstrated distinct labeling patterns in IPP and DMAPP depending on whether they are produced via the MEP or mevalonate (B85504) (MVA) pathway, allowing researchers to infer the contribution of each pathway to the synthesis of isoprenoid precursors researchgate.net. While the MEP pathway is generally considered the primary source for monoterpenes in plastids, the degree of labeling from different precursors can help quantify the flux through each pathway and assess potential cross-talk between the plastidic MEP and cytosolic MVA pathways biorxiv.orgresearchgate.net.

Linalool synthase (LIS) is the enzyme responsible for the conversion of GPP to linalool. Isotopic labeling of the GPP substrate has been crucial in understanding the catalytic mechanism of LIS. By using GPP labeled with isotopes at specific positions, researchers can track how the enzyme catalyzes the ionization, isomerization, and cyclization (or lack thereof, in the case of acyclic linalool) of the substrate.

Studies investigating bacterial linalool synthases have utilized labeled GPP to probe the reaction mechanism. These experiments, often combined with techniques like NMR spectroscopy, allow for the identification of intermediates and the characterization of hydride shifts and rearrangements that occur during the enzymatic conversion of GPP to linalool nih.govacs.org. The analysis of labeling patterns in the linalool product provides direct evidence for the proposed carbocation intermediates and the subsequent steps leading to the formation of the final product nih.gov. Comparing the outcomes with different labeling positions in the GPP molecule helps to build a detailed picture of the enzyme's catalytic machinery and the precise chemical transformations it facilitates nih.gov.

Isotopic labeling, particularly with 13C, is a powerful method for analyzing metabolic flux through the isoprenoid pathways. By supplying uniformly or specifically labeled substrates (such as [U-13C]glucose or 13C-labeled CO2) and measuring the rate of label incorporation into various intermediates and end-products, researchers can quantify the flow of carbon through the MEP and MVA pathways researchgate.net.

Studies using 13C labeling have revealed that in some plant systems, isoprene (B109036) biosynthesis can be a major sink for carbon flux through the MEP pathway . By analyzing the labeling patterns and enrichment levels in IPP, DMAPP, and downstream products like linalool, researchers can estimate the relative activities of different branches of the isoprenoid pathway and how this flux is affected by environmental factors or genetic modifications biorxiv.orgresearchgate.netscispace.com. This provides quantitative data on how intermediates are partitioned towards the synthesis of different classes of isoprenoids.

Linalool possesses a chiral center, existing as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool ontosight.ainih.gov. The stereochemical outcome of the LIS-catalyzed reaction is determined by the specific enzyme. Isotopic labeling, in conjunction with chiral analysis techniques (such as chiral gas chromatography), is essential for understanding the stereospecificity of LIS and other enzymes involved in linalool biosynthesis and metabolism.

Studies have utilized stereoisomers of labeled precursors or intermediates to investigate the stereochemical course of enzymatic reactions. For example, using specifically labeled enantiomers of intermediates can help determine whether an enzyme preferentially acts on one stereoisomer or if there is inversion or retention of configuration during the catalytic process mdpi.combeilstein-journals.orgmdpi.com. Analysis of the enantiomeric excess of labeled linalool produced from labeled precursors provides direct evidence for the stereochemical control exerted by LIS and other related enzymes acs.orgresearchgate.netoup.com. This is crucial for understanding the precise mechanisms by which these enzymes generate specific stereoisomers found in nature.

Analysis of Isoprenoid Pathway Flux and Intermediate Partitioning

Microbial Biotransformation and Degradation Pathways

Microorganisms play a significant role in the biotransformation and degradation of monoterpenes like linalool in various environments. Understanding these microbial pathways is important for applications in biotechnology and environmental science. Isotopic labeling is a key tool in elucidating these pathways.

Isotopic tracing with labeled linalool, such as Linalool-13C3, allows researchers to track the breakdown products of linalool by microorganisms. By providing microorganisms with labeled linalool as a substrate and analyzing the resulting metabolites using techniques like GC-MS, researchers can identify and characterize novel degradation pathways.

Elucidation of Enzyme Specificity and Reaction Mechanisms in Microbial Systems

Microorganisms play significant roles in the biosynthesis, degradation, and transformation of monoterpenes like linalool. Isotopically labeled linalool is crucial for understanding the specificity of microbial enzymes involved in these processes and detailing their reaction mechanisms.

Studies utilizing isotopically labeled substrates have been instrumental in characterizing bacterial terpene synthases. For instance, investigations into the bacterial polytrichastrene synthase from Chryseobacterium polytrichastri, an enzyme exhibiting linalool synthase activity, have employed isotopic labeling experiments to elucidate its mechanism, particularly concerning unusual ethyl group formation. nih.gov, acs.org These studies provide insights into how microbial enzymes catalyze the cyclization and rearrangement of terpene precursors.

Furthermore, microorganisms such as Castellaniella defragrans and Thauera linaloolentis have been identified as model organisms for studying the anaerobic degradation of monoterpenes. frontiersin.org, researchgate.net The enzyme linalool dehydratase-isomerase from C. defragrans is known to catalyze the reversible hydration of β-myrcene to (S)-(+)-linalool and the isomerization of (S)-(+)-linalool to geraniol. frontiersin.org, researchgate.net While specific studies with Linalool - 13C3 on this enzyme were not prominently found in the search results, the application of isotopic labeling, such as with deuterium (B1214612) or 13C at relevant positions, is a standard approach to confirm proposed isomerization and hydration mechanisms by tracking the movement of labeled atoms or the incorporation of labeled water.

Another example in microbial systems is the linalool/nerolidol synthase (bLinS) from Streptomyces clavuligerus, which produces linalool from geranyl pyrophosphate (GPP). researchgate.net, researchgate.net Isotopic labeling of GPP or linalool can help in understanding the catalytic steps and intermediate formations catalyzed by such synthases, contributing to the elucidation of their substrate specificity and the precise chemical transformations they mediate.

Monitoring Metabolite Interconversions and Isomerizations

Isotopically labeled linalool is a valuable tracer for monitoring its conversion into various metabolites and the isomerization reactions it undergoes in biological and chemical systems.

In studies investigating the impact of food processing on flavor compounds, [13C3]linalool has been used to trace conversion pathways. During the boiling of Huajiao water, the addition of [13C3]linalool allowed for the detection of isotopically labeled degradation products. researchgate.net This demonstrated the conversion of linalool into compounds such as myrcene, (E)-β-ocimene, linalool oxide, α-terpineol, geraniol, nerol, and neryl acetate. researchgate.net The presence of the 13C label in these products confirmed their origin from linalool, providing direct evidence for the metabolic or chemical transformations occurring under these conditions.

Labeled Metabolite DetectedOriginating from [13C3]Linalool
MyrceneYes
(E)-β-OcimeneYes
Linalool OxideYes
α-TerpineolYes
GeraniolYes
NerolYes
Neryl AcetateYes

Table 1: Isotopically Labeled Degradation Products of [13C3]Linalool during Huajiao Water Boiling researchgate.net

Deuterium-labeled linalool derivatives have also been synthesized and used in in vivo feeding experiments with plants like Syringa vulgaris to study the metabolic pathway of linalool and its derivatives, including their bioconversion into compounds like lilac aldehydes and alcohols. frontiersin.org, frontiersin.org Such studies, while using deuterium instead of 13C, exemplify how isotopic labeling helps in tracing the flow of carbon atoms and identifying intermediate metabolites in complex biological pathways. The principles applied are directly transferable to studies using this compound.

Isomerization reactions of linalool, such as the conversion between its enantiomers or rearrangement to other terpene isomers like α-terpineol, can also be effectively monitored using isotopic labeling. Stable isotope dilution assays (SIDA) employing deuterated linalool have been developed for quantitative analysis and have revealed the isomerization of (R)- to (S)-linalool during processes like wort boiling in beer production. researchgate.net

Chemical Reaction Mechanism Studies

Isotopically labeled linalool is a valuable probe for investigating the mechanisms of chemical reactions involving this compound, providing insights into bond breaking and formation, intermediate structures, and transition states.

Tracing Carbon Atom Rearrangements in Linalool-Derived Transformations

Linalool can undergo various chemical transformations, often involving carbocation intermediates that may lead to rearrangements of the carbon skeleton. Using this compound allows researchers to trace the fate of specific carbon atoms during these rearrangements.

Acid-catalyzed cyclization of linalool, for example, can lead to the formation of cyclic monoterpenes like α-terpineol via a tertiary carbocation intermediate. researchgate.net, By strategically placing 13C labels in the linalool molecule, researchers can determine which carbon atoms in linalool correspond to specific positions in the resulting cyclic products, thereby confirming the rearrangement pathways. Although specific studies detailing carbon rearrangement in linalool cyclization using this compound were not extensively found, the general principle of using 13C labeling to trace carbon skeletons during rearrangements is well-established in organic chemistry and terpene biosynthesis studies. rsc.org, libretexts.org, msu.edu The thermal isomerization of pinan-2-ol to linalool also involves intermediates, and isotopic labeling could be used to study the mechanism of this transformation. nih.gov

Investigation of Reaction Intermediates and Transition States via Isotopic Effects

Isotopic substitution can influence reaction rates and product distributions, phenomena known as kinetic isotope effects (KIEs) and isotopically sensitive branching. These effects provide valuable information about the rate-determining step and the nature of the transition state in a chemical reaction.

While direct examples using this compound for KIE studies on its chemical transformations were not prominently found, the application of isotopic effects is a powerful technique in studying terpene synthase mechanisms and other reactions involving carbocation intermediates. Studies using deuterium labeling in terpene synthases have demonstrated isotopically sensitive branching and provided insights into the stabilization of reactive intermediates and the influence of hyperconjugation on product formation. rsc.org These principles are directly applicable to studying the chemical reactions of linalool.

For instance, if a C-H bond cleavage is part of the rate-determining step or influences the partitioning of an intermediate, substituting hydrogen with deuterium (or 12C with 13C if carbon bond cleavage is involved) can lead to a measurable change in the reaction rate (KIE). Analysis of KIEs at different positions in the linalool molecule can help pinpoint which bonds are being broken or formed in the transition state.

Furthermore, 13C NMR spectroscopy is a powerful tool for characterizing reaction intermediates. researchgate.net, upf.edu By synthesizing linalool with 13C enrichment at specific positions, researchers can use 13C NMR to identify and characterize transient intermediates formed during reactions, providing structural information and insights into their electronic environment. This approach has been used in studies of linalool hydroperoxides to investigate radical intermediates and their reactions. researchgate.net, upf.edu

Linalool 13c3 in Metabolic Flux Analysis Mfa

Principles and Methodologies of ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is an experimental and computational technique used to quantify the rates of metabolic reactions within living cells. researchgate.netcreative-proteomics.com It involves feeding a biological system with a substrate specifically labeled with the stable isotope ¹³C and then measuring the distribution of this label in downstream metabolites. researchgate.netcreative-proteomics.com By analyzing the patterns of ¹³C incorporation, known as mass isotopomer distributions (MIDs), and combining this data with a well-defined metabolic network model and extracellular flux measurements, it is possible to estimate the intracellular metabolic fluxes. researchgate.netnih.govcreative-proteomics.com The core principle is that the flow of carbon through different pathways dictates how the isotopic label is distributed among the carbon atoms of various metabolites. oup.comresearchgate.net

The process typically involves several key steps: designing the labeling experiment with appropriate ¹³C-labeled substrates, cultivating the organism under controlled conditions to allow for label incorporation, rapidly quenching metabolic activity, extracting intracellular metabolites, measuring the isotopic labeling patterns of these metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, and finally, using computational tools to simulate isotopic labeling patterns based on a metabolic model and estimate the fluxes that best fit the experimental data. researchgate.netsci-hub.senih.govcreative-proteomics.comutah.educreative-proteomics.com

Steady-State ¹³C-MFA in Biological Systems

Steady-state ¹³C-MFA is applied to biological systems where both the metabolic fluxes (reaction rates) and the intracellular concentrations of metabolites remain constant over the duration of the labeling experiment. sci-hub.senih.govnsf.govnih.govmdpi.comutah.edu This state is often achieved in continuous cultures or during specific physiological periods in other systems. sci-hub.senih.gov Under steady-state conditions, the net change in the concentration of each metabolite is zero, meaning the sum of fluxes producing a metabolite equals the sum of fluxes consuming it. sci-hub.seutah.edu

In steady-state ¹³C-MFA, the system is allowed to reach isotopic steady state after the introduction of the ¹³C-labeled substrate. oup.comresearchgate.netvanderbilt.edu At isotopic steady state, the fractional labeling of each carbon atom in every metabolite remains constant over time. nih.govfrontiersin.org Measuring the isotopic labeling patterns of metabolites at this steady state provides a snapshot of the cumulative carbon flow through the metabolic network. oup.comnih.gov The analysis relies on the principle that different pathways leading to the same metabolite will result in distinct labeling patterns, allowing the relative fluxes through these pathways to be deduced from the observed labeling. oup.com This approach simplifies the mathematical modeling as it eliminates the need to consider the dynamics of metabolite concentrations and labeling over time, relying instead on algebraic equations that describe the isotopic steady state. sci-hub.senih.gov

Isotopically Non-Stationary ¹³C-MFA for Dynamic Flux Profiling

Isotopically Non-Stationary ¹³C-MFA (INST-MFA) is a more advanced technique used when the isotopic labeling patterns of metabolites are changing over time, even if the metabolic fluxes themselves are at a steady state (metabolic steady state but isotopic non-steady state). nih.govvanderbilt.edufrontiersin.orgcreative-proteomics.com This approach is particularly useful for studying systems where reaching isotopic steady state is slow or impractical, such as in organisms with large metabolite pools or in dynamic processes. vanderbilt.edu INST-MFA is also essential for analyzing metabolic networks where all carbon atoms originate from a single labeled source, a scenario where steady-state MFA cannot resolve fluxes. vanderbilt.edu

In INST-MFA, the biological system is sampled at multiple time points after the introduction of the ¹³C-labeled tracer, capturing the transient changes in metabolite labeling. vanderbilt.edunsf.gov This time-course data provides richer information about the metabolic network compared to a single steady-state measurement. vanderbilt.edu The computational analysis for INST-MFA is more complex, involving differential equations that describe the dynamics of isotopic labeling over time. vanderbilt.edu By fitting the simulated labeling dynamics to the experimentally measured time courses of metabolite labeling, INST-MFA can provide quantitative estimates of metabolic fluxes and, in some cases, intracellular metabolite pool sizes. vanderbilt.edu This dynamic approach allows for a more detailed understanding of metabolic pathway activity and regulation. vanderbilt.edu

Applications in Plant Metabolism

¹³C-MFA, utilizing various labeled substrates including ¹³C-CO₂, has been widely applied to investigate plant metabolism, providing quantitative insights into complex processes such as photosynthesis, carbon allocation, and the biosynthesis of secondary metabolites like terpenes. nih.govplos.orgnih.gov The use of position-specific or uniformly labeled precursors allows researchers to trace the flow of carbon from primary metabolism into specialized pathways, shedding light on the metabolic routes and their regulation.

Carbon Allocation and Partitioning in Photosynthetic Organisms Using ¹³C-CO₂ Labeling

In photosynthetic organisms, ¹³C-CO₂ labeling is a fundamental technique for studying carbon fixation and its subsequent allocation and partitioning into various metabolic pools and biosynthetic pathways. nih.govfrontiersin.orgnih.govplos.org By exposing plants to an atmosphere enriched with ¹³C-CO₂, the incorporated label can be traced as it moves through the Calvin cycle and is channeled into the synthesis of sugars, starches, lipids, amino acids, and volatile organic compounds (VOCs) like terpenes. plos.orgnih.govplos.org

Studies using ¹³C-CO₂ labeling have quantified the rapid translocation of recently fixed carbon from leaves to other plant parts, such as roots, via the phloem. nih.govplos.org They have also provided data on how this allocated carbon is then partitioned into different metabolic pathways depending on environmental conditions and the specific needs of different tissues. frontiersin.orgnih.gov For example, research has shown the incorporation of ¹³C from ¹³C-CO₂ into the precursors of terpene biosynthesis, indicating that recently assimilated carbon is directly used for the de novo synthesis of these compounds. plos.orgmdpi.comresearchgate.net Data from such experiments can be used within an MFA framework to quantify the fluxes of carbon partitioning between primary metabolism and terpene biosynthesis.

De Novo Synthesis vs. Pool Emissions of Linalool (B1675412) and Other Terpenes

Terpene emissions from plants can originate from two main sources: de novo biosynthesis, where terpenes are synthesized and immediately emitted, and emission from stored pools of pre-synthesized terpenes. semanticscholar.orgmdpi.comcapes.gov.br Differentiating between these two sources is crucial for accurately understanding the dynamics of terpene production and emission in response to environmental cues. ¹³C labeling is a powerful method for distinguishing between de novo synthesis and pool emissions. semanticscholar.orghelsinki.ficapes.gov.br

When plants are exposed to a pulse of ¹³C-labeled carbon source, such as ¹³C-CO₂ or ¹³C-glucose, terpenes synthesized de novo during the labeling period will become labeled with ¹³C. semanticscholar.orghelsinki.fimdpi.comresearchgate.net Terpenes emitted from storage pools, however, will initially have the natural abundance of ¹³C, as they were synthesized before the introduction of the label. semanticscholar.org By monitoring the incorporation of the ¹³C label into emitted terpenes over time using techniques like PTR-MS or GC-MS, researchers can quantify the relative contributions of de novo synthesis and pool emissions. semanticscholar.orghelsinki.ficapes.gov.brresearchgate.net A rapid increase in the ¹³C enrichment of an emitted terpene indicates a significant contribution from de novo synthesis. semanticscholar.orghelsinki.fimdpi.comresearchgate.net Studies using ¹³C-CO₂ labeling have demonstrated that while some terpenes are emitted primarily from storage pools, others, including certain monoterpenes, show significant de novo synthesis and emission. mdpi.comcapes.gov.brresearchgate.net

TerpeneLabeling SourceDe Novo Contribution (%)Storage Pool Contribution (%)Reference
Monoterpenes¹³C-CO₂Varies by species/compoundVaries by species/compound semanticscholar.orgcapes.gov.br
Isoprene (B109036)¹³C-CO₂High (e.g., 76-78%)Lower (e.g., 22-24%) nih.govplos.org
cis-Ocimene¹³C-CO₂High (up to 77%)Significant mdpi.comresearchgate.net
trans-Caryophyllene¹³C-CO₂Lower (ca. 20%)Significant mdpi.comresearchgate.net

Note: The specific contributions can vary depending on plant species, age, environmental conditions, and experimental setup.

Flux Distribution through Terpenoid Biosynthetic Routes

¹³C-MFA is a powerful tool for quantifying the metabolic fluxes through the terpenoid biosynthetic pathways, namely the MVA and MEP pathways, and their downstream branches leading to the synthesis of different classes of terpenes, including monoterpenes like Linalool. uni-halle.de By using appropriately designed ¹³C-labeled substrates that enter these pathways at specific points, researchers can track the flow of carbon through the various enzymatic steps and quantify the rates of individual reactions. nih.gov

For instance, using ¹³C-labeled glucose or pyruvate, which are precursors for the MVA and MEP pathways, respectively, allows for the determination of the relative contributions of these two pathways to the synthesis of IPP and DMAPP. plos.orgnih.gov Subsequent analysis of the labeling patterns in downstream metabolites and end-products like Linalool can provide quantitative information about the fluxes through the enzymes involved in monoterpene biosynthesis. uni-halle.de This can help identify potential bottlenecks in the pathway, understand how fluxes are regulated in response to developmental or environmental signals, and guide metabolic engineering efforts to enhance terpene production. researchgate.netnih.gov While specific flux maps for Linalool biosynthesis using ¹³C-MFA were not explicitly detailed in the search results, the application of this methodology to terpenoid pathways in general demonstrates its potential for elucidating the flux distribution leading to Linalool. uni-halle.denih.gov

Applications in Microbial Metabolism and Metabolic Engineering

13C-MFA is a widely used tool in metabolic engineering and microbiology to quantify intracellular fluxes and understand cellular metabolism. nih.govnih.govcortecnet.comcreative-proteomics.comshimadzu.complos.orgfrontiersin.orgnih.govresearchgate.netd-nb.info The application of Linalool-13C3 within this framework provides specific advantages for studying organisms involved in linalool biosynthesis or metabolism.

Quantification of Intracellular Carbon Fluxes in Linalool-Producing Microorganisms

In microorganisms engineered to produce linalool, quantifying intracellular carbon fluxes is essential to understand the efficiency of the biosynthetic pathway and the metabolic burden on the host organism. Using 13C-labeled substrates, such as glucose or other primary carbon sources with specific 13C labeling patterns, and then analyzing the resulting labeling in intracellular metabolites and the produced linalool-13C3 (if the label is incorporated), allows for the determination of flux distribution. researchgate.netnih.govsci-hub.secortecnet.comcreative-proteomics.comshimadzu.complos.orgfrontiersin.orgnih.govresearchgate.netd-nb.inforesearchgate.net

While direct studies using Linalool-13C3 as the sole tracer to quantify fluxes in its own production pathway are less common (as the goal is usually to understand the production from simpler substrates), 13C-MFA with labeled precursors (like 13C-glucose or 13C-acetate) is routinely applied to linalool-producing strains. By analyzing the 13C enrichment and labeling patterns in intermediates of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways (the two main routes for isoprenoid precursor synthesis), as well as in the produced linalool, researchers can quantify the carbon flow through these pathways and their connections to central metabolism. researchgate.netresearchgate.net

For instance, studies aiming to improve isoprenoid production in Saccharomyces cerevisiae (a common host for metabolic engineering) often use 13C-MFA with labeled glucose to understand how genetic modifications affect the supply of isoprenoid precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net The labeling pattern in the final product, linalool, would then reflect the integrated activity and flux distribution of the precursor supply pathways and the linalool synthase.

While specific data tables directly showing flux values derived using Linalool-13C3 as a tracer were not found in the search results, the principle of 13C-MFA involves obtaining mass distribution vectors (MDVs) of labeled metabolites using techniques like GC-MS or NMR, which are then used in computational models to estimate fluxes. nih.govsci-hub.senih.govcortecnet.comcreative-proteomics.comshimadzu.complos.orgfrontiersin.orgnih.govresearchgate.netd-nb.inforesearchgate.netnih.gov

Identification of Rate-Limiting Steps and Bottlenecks in Engineered Biosynthetic Pathways

In the context of linalool production, 13C-MFA can reveal if the bottleneck lies in the supply of the isoprenoid precursors (IPP and DMAPP), the activity of the heterologously expressed linalool synthase, or limitations in cofactor availability (such as NADPH). nih.govresearchgate.net For example, if MFA shows high fluxes through central carbon metabolism but a significant drop in flux through the MVA or MEP pathways, it suggests a bottleneck in precursor synthesis. Conversely, if precursor synthesis fluxes are high but linalool production is low, it might indicate limitations in the linalool synthase activity or downstream processes.

Data from 13C-MFA experiments, often presented as flux maps or tables of normalized flux values, can quantitatively illustrate these bottlenecks. While a specific example using Linalool-13C3 to identify a bottleneck in linalool production was not found, the general principle is widely applied in metabolic engineering of various compounds. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Understanding Metabolic Rewiring in Response to Environmental or Genetic Perturbations

Microbial metabolism is highly dynamic and can be rewired in response to changes in environmental conditions (e.g., nutrient availability, oxygen levels) or genetic modifications. nih.govd-nb.info 13C-MFA is a powerful tool to quantitatively assess these metabolic changes by comparing flux distributions under different conditions or in different strains. nih.govd-nb.info

When engineering microorganisms for linalool production, it is crucial to understand how the introduction of the heterologous pathway and any subsequent genetic modifications affect the host cell's metabolism. 13C-MFA using labeled substrates can reveal how the fluxes in central carbon metabolism, energy metabolism, and biomass synthesis are altered to accommodate the production of linalool. nih.govd-nb.info

For example, integrating a linalool biosynthetic pathway might lead to increased flux through the pentose (B10789219) phosphate pathway to supply NADPH, a cofactor required for certain steps in isoprenoid synthesis. nih.gov 13C-MFA can quantify this increase and provide insights into the metabolic burden imposed by the production of linalool. Similarly, optimizing fermentation conditions based on MFA data can help in minimizing unfavorable metabolic responses and maximizing product yield. nih.gov

The use of Linalool-13C3 itself in such studies would likely involve analyzing its labeling pattern after feeding labeled precursors to understand how different conditions or genetic changes affect the synthesis and potential turnover of linalool. While specific data on Linalool-13C3 in this context were not found, the methodology of using 13C-MFA to study metabolic rewiring is well-established in metabolic engineering. nih.govd-nb.info

Emerging Methodologies and Future Research Perspectives

Integration of Isotopic Tracing with Systems Biology Approaches (e.g., Multi-Omics Data Integration)

The integration of isotopic tracing, particularly ¹³C Metabolic Flux Analysis (¹³C-MFA), with systems biology approaches such as multi-omics data integration is a rapidly evolving field. ¹³C-MFA is widely regarded as a powerful technique for quantifying intracellular metabolic fluxes, providing direct measurements of metabolic reaction rates within living systems. frontiersin.orgoup.comportlandpress.com These flux measurements represent the functional output of complex biological networks, offering insights that complement the static concentration data obtained from other "omics" layers like transcriptomics, proteomics, and metabolomics. portlandpress.comembopress.org

Stable isotope labeling, including ¹³C, is inherently compatible with multi-omics strategies. creative-proteomics.com By tracing the fate of ¹³C-labeled substrates like Linalool (B1675412) - ¹³C₃ through metabolic networks, researchers can gain a quantitative understanding of how genetic, proteomic, or metabolic changes influence metabolic fluxes. Integrating ¹³C-MFA data with transcriptomic and metabolomic datasets allows for a more comprehensive understanding of metabolic adaptations and the identification of regulatory events driving these changes. portlandpress.comfrontiersin.org Mathematical-based integration of these diverse data types is crucial for accurately predicting cellular responses to perturbations. frontiersin.org

Despite the significant potential, integrating complex isotopic data with large-scale multi-omics datasets presents computational and analytical challenges. portlandpress.comnih.govbiorxiv.org Future research will focus on developing more sophisticated mathematical models and computational tools capable of seamlessly integrating high-resolution isotopic data from MS and NMR with other omics data streams. nih.govbiorxiv.org Efforts are underway to create integrated pipelines and standardized formats for exchanging models and data in ¹³C-MFA to facilitate this multi-omics integration. frontiersin.orgbiorxiv.org

Advancements in Computational Modeling and Software for ¹³C-MFA

Computational modeling and software development are central to the successful application of ¹³C-MFA. The process involves intricate steps including metabolic network modeling, simulation of isotope distribution, experimental design optimization, flux estimation from labeling data, and statistical analysis. oup.com The increasing accessibility of user-friendly software has significantly contributed to the broader adoption of ¹³C-MFA. rsc.org

A variety of software tools have been developed to handle the computational demands of ¹³C-MFA, such as 13CFLUX, tcaSIM, tcaCALC, METRAN, and ISA. rsc.orgd-nb.info Recent advancements in these tools include enhanced capabilities for analyzing data from parallel labeling experiments and the ability to utilize mass isotopomer distribution (MID) data from a wider range of metabolic intermediates and fragments, providing more detailed information about metabolic fluxes. rsc.orgd-nb.info

Innovative modeling approaches and the availability of publicly accessible software packages are crucial for analyzing the increasingly complex datasets generated by isotope labeling experiments. nih.gov Future developments aim to create generalized software platforms that can model isotopic data from diverse analytical instruments (high-resolution MS, MS/MS, advanced NMR) and integrate data acquired from different platforms. nih.gov The development of universal modeling languages and standards for data exchange will further streamline computational workflows in ¹³C-MFA. frontiersin.org These advancements are essential for accurately estimating metabolic fluxes from measured isotope patterns and for applying ¹³C-MFA to increasingly complex biological systems and research questions. embopress.org

Development of Novel ¹³C-Labeled Linalool Analogs for Specific Research Probes

The development of novel ¹³C-labeled analogs, including specifically labeled forms of compounds like Linalool, is a key area for advancing metabolic research. Isotopically labeled compounds serve as powerful metabolic probes and internal standards in various analytical applications. scbt.comthermofisher.comisotope.com By strategically placing ¹³C atoms within a molecule, researchers can design probes to specifically trace the metabolic fate of the compound or its fragments, providing insights into particular enzymatic reactions or pathways. isotope.com

Linalool - ¹³C₃ is an example of such a labeled compound designed for tracing applications. While specific research detailing the design and application of Linalool - ¹³C₃ as a novel probe might be emerging, the principle is well-established. The specific positions of the ¹³C labels in Linalool - ¹³C₃ would dictate which parts of the molecule are tracked through metabolism, allowing researchers to investigate specific biotransformation pathways relevant to Linalool.

The development of novel ¹³C-labeled probes facilitates the study of metabolic processes both in isolated systems and in vivo. nih.govnih.govacs.org These labeled analogs are invaluable for improving the accuracy and precision of quantitative analysis using techniques like MS and NMR. scbt.comisotope.com Future research will likely involve the synthesis of Linalool analogs with varied ¹³C labeling patterns to specifically target and trace different potential metabolic routes or enzymatic activities associated with Linalool in various biological contexts. The lessons learned from developing labeled probes for other metabolic pathways, including those relevant to disease states, will inform the design of these novel Linalool probes. nih.govnih.gov

Expansion of Isotopic Labeling Applications to Complex Biological Matrices and Environmental Studies

The application of isotopic labeling, including ¹³C tracing, is expanding beyond controlled laboratory settings to complex biological matrices and environmental studies. Stable isotope labeling techniques are powerful tools for the precise localization and quantification of labeled compounds within intricate biological tissues, cellular compartments, and diverse environmental samples. creative-proteomics.com

In environmental science, isotopically labeled compounds are increasingly used to track the movement, transformation, and fate of elements, nutrients, and pollutants in ecosystems. scbt.comacs.org Stable isotope tracing is particularly advantageous for studies conducted at environmentally relevant concentrations and in samples characterized by high and variable background levels of the elements being traced. rsc.org This includes tracing the uptake and bioavailability of substances in aquatic and terrestrial organisms. rsc.org

Applying isotopic labeling in complex biological matrices, such as whole organisms or heterogeneous tissues, allows for in vivo tracing and quantitative studies using techniques like Isotope-Ratio Mass Spectrometry (IRMS) and advanced imaging modalities. researchgate.net While challenges exist in ensuring the stability and traceability of the label without altering the compound's natural behavior in these complex systems, stable isotope labeling has proven effective for tracing various substances, including engineered nanomaterials, in environmental and biological settings. acs.orgrsc.orgresearchgate.net

Given that Linalool is a natural product found in various organisms and can enter the environment, ¹³C-labeled Linalool - ¹³C₃ holds significant potential for tracing its metabolic fate in complex biological systems (e.g., within plants, microorganisms, or animal models) and its transformation and distribution in environmental matrices (e.g., soil, water). Studies utilizing ¹³C labeling to investigate the metabolism of other natural products and terpenes in plants and microorganisms demonstrate the feasibility of this approach for Linalool. iomcworld.comnih.govnih.govmdpi.comresearchgate.net Furthermore, stable isotope dilution analysis (SIDA) using labeled internal standards is a robust method for quantifying compounds like Linalool in complex matrices such as food samples. researchgate.net

High-Throughput Screening Approaches for Labeled Compound Analysis

The development and implementation of high-throughput screening (HTS) approaches for the analysis of labeled compounds are crucial for accelerating research, particularly in areas like metabolic engineering and drug discovery. HTS allows for the rapid assessment of numerous samples, significantly increasing the efficiency of experiments.

Isotope-labeled substrates can be incorporated into HTS workflows to enable the rapid determination of flux rates through metabolic pathways. google.com This allows researchers to quickly screen the effects of various genetic modifications or chemical compounds on metabolic activity by comparing flux rates in exposed versus non-exposed systems. google.com

Advancements in analytical platforms are facilitating the HTS of labeled compounds. Hyphenated techniques combining chromatography (e.g., RPLC, HILIC) with mass spectrometry (e.g., MRM/MS) are being utilized for the robust and high-throughput analysis of stable isotope-labeled standards in complex biological extracts. isotope.com Furthermore, techniques like one-dimensional ¹H NMR are being explored for their potential in rapid, high-throughput indirect quantification of ¹³C enriched metabolites. nih.gov

In the context of Linalool - ¹³C₃, HTS approaches could be applied to screen libraries of microorganisms or plant varieties for their ability to metabolize Linalool, or to identify enzymes involved in its biosynthesis or degradation. The integration of robotics and automation with labeled experiments further supports the generation and analysis of large volumes of data in a high-throughput manner, which is essential for modern strain engineering and metabolic research. nih.gov

Q & A

Q. How do experimental designs for this compound studies in plant systems differ from microbial models?

  • Methodological Answer : In plants, account for compartmentalization (e.g., plastid vs. cytosol) using subcellular fractionation. For microbes, optimize growth media to avoid isotopic dilution from unlabeled carbon sources. Use species-specific kinetic models to interpret flux data .

Q. What ethical considerations arise when using this compound in animal studies, and how should they be addressed?

  • Methodological Answer : Follow institutional guidelines for humane dosing and euthanasia. Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest and obtain approval from ethics committees. Cite ARRIVE guidelines for reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.